Increased Lipophilicity (LogP) of 5-tert-Butyl-1H-Tetrazole vs. Carboxylic Acids and Other Tetrazoles
5-tert-butyl-1H-tetrazole exhibits significantly higher lipophilicity compared to its corresponding carboxylic acid bioisostere, a critical factor for membrane permeability. Its calculated LogP is 1.1516, a value directly attributable to the tert-butyl substituent [1]. While other 5-substituted tetrazoles (e.g., 5-phenyl-tetrazole) also show increased lipophilicity, the tert-butyl analog offers a distinct balance of steric bulk and lipophilicity without introducing aromatic interactions. This property is a primary driver for its selection in lead optimization to modulate ADME profiles [2].
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | 1.1516 |
| Comparator Or Baseline | Corresponding carboxylic acid (approx. LogP < 0) |
| Quantified Difference | Significant increase; > 1 log unit |
| Conditions | In silico calculation (unspecified method) as reported by ChemBase [1] |
Why This Matters
Higher LogP directly influences a compound's ability to cross biological membranes, a critical determinant for oral bioavailability and CNS penetration, making it a strategic choice over polar carboxylic acid counterparts.
- [1] ChemBase. (n.d.). 5-tert-butyl-1H-1,2,3,4-tetrazole. Retrieved April 16, 2026, from https://www.chembase.cn View Source
- [2] Herr, R. J. (2002). 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: medicinal chemistry and synthetic methods. Bioorganic & Medicinal Chemistry, 10(11), 3379-3393. View Source
